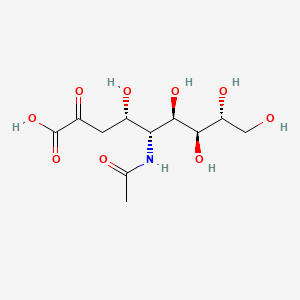

N-acetyl-beta-neuraminic acid

概要

説明

N-アセチルノイラミン酸は、一般的にNeuAcとして知られており、5位にN-アセチル基を持つ9炭素のカルボキシル化単糖です。これは、さまざまな生物学的プロセスにおいて重要な役割を果たす、シアル酸ファミリーのよく知られたメンバーです。 NeuAcは細胞表面の糖脂質および糖タンパク質に見られ、そこで細胞認識イベント、ウイルス侵入、受精、炎症、腫瘍形成、細胞分化、および細胞接着に関与しています .

準備方法

NeuAcは、天然抽出、化学合成、酵素合成、および生合成を含むいくつかの方法で生産できます。これらの方法の中で、酵素合成は非常に効率的であり、N-アセチルグルコサミン2-エピメラーゼ(AGE)を用いたエピメリ化とN-アセチルノイラミン酸リアーゼ(NAL)を用いたアルドール縮合が含まれます。 この2段階の酵素プロセスは、ピルビン酸とN-アセチルグルコサミンを基質として使用します . NeuAcの工業生産には、多くの場合、ピルビン酸濃度や温度などのさまざまなパラメータを最適化して変換収率を高めることが含まれます .

化学反応の分析

NeuAcは、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、強酸および塩基、酸化剤、および還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、NeuAcの酸化は、N-アセチルマンノサミンを形成することができ、一方、還元はN-アセチルグルコサミンを生成できます .

科学研究アプリケーション

NeuAcは、化学、生物学、医学、および産業で幅広い科学研究アプリケーションを持っています。化学では、複雑な炭水化物の合成のためのビルディングブロックとして使用されます。生物学では、NeuAcは細胞認識とシグナル伝達プロセスに関与しています。医学では、乳児の脳の発達のための栄養補助食品として、および製薬生産の中間体として使用されます。 NeuAcは、抗炎症作用、抗癌作用、および抗ウイルス作用も持ち、治療用途のための貴重な化合物となっています .

科学的研究の応用

Medical Applications

1.1 Antiviral Properties

Neu5Ac has garnered attention for its antiviral properties, particularly as a precursor for antiviral drugs. One notable derivative, zanamivir, is used to inhibit neuraminidases of influenza viruses A and B, effectively preventing infections from strains like H5N1 and H1N1 . The production of Neu5Ac through biocatalysis has shown promise in enhancing the yield of such therapeutic agents, with innovative methods yielding high concentrations of Neu5Ac .

1.2 Cancer Therapy

Neu5Ac is utilized in targeted cancer therapies by modifying cell surfaces to enhance cellular recognition and immune response. Studies indicate that Neu5Ac can be employed to decorate therapeutic cells, improving their targeting capabilities against tumors . This application underscores the potential for Neu5Ac in developing advanced cancer treatments.

Biotechnological Applications

2.1 Enzymatic Production

The enzymatic synthesis of Neu5Ac has been a focus of research due to its efficiency and potential for scalability. Recent advancements include a one-pot biosynthesis method using chitin as a substrate, which significantly reduces production costs compared to traditional methods . The use of multi-enzyme systems has been shown to yield substantial amounts of Neu5Ac rapidly, making it an attractive option for industrial applications .

2.2 Biocatalysts Development

Innovative biocatalyst systems have been developed where enzymes are immobilized on bacterial spores, allowing for continuous production cycles without the need for extensive purification processes . This method not only enhances efficiency but also minimizes operational costs associated with enzyme recovery.

Food Science Applications

3.1 Nutritional Supplement

Neu5Ac is recognized for its health benefits, including promoting mental health and enhancing immune function. It is increasingly used as a dietary supplement in functional foods aimed at improving cognitive development in infants . The incorporation of Neu5Ac into food products is supported by its recognized safety profile and health benefits.

Table 1: Summary of Neu5Ac Production Methods

Case Study: Antiviral Drug Development

A study highlighted the successful application of Neu5Ac derivatives in developing antiviral drugs targeting influenza viruses. By employing engineered bacteria capable of producing high yields of Neu5Ac, researchers were able to facilitate the synthesis of effective neuraminidase inhibitors, demonstrating the compound's critical role in pharmaceutical development .

作用機序

NeuAcは、さまざまな分子標的と経路を通じてその効果を発揮します。一般的に、細胞膜上の糖脂質および糖タンパク質の非還元末端に融合し、そこで細胞認識イベントに関与します。 NeuAcは細胞表面の特定の受容体と相互作用し、ウイルス侵入、炎症、細胞接着などの生物学的プロセスを調節するシグナル伝達経路をトリガーします .

類似化合物の比較

NeuAcは、その特定の構造と生物学的機能により、シアル酸の中でユニークです。類似の化合物には、N-グリコリルノイラミン酸(Neu5Gc)および2-ケト-3-デオキシ-D-グリセロ-D-ガラクト-ノノニック酸(KDN)が含まれます。Neu5Gcは、ヒトには存在しませんが、多くの動物に見られる一方で、KDNは細菌と動物の両方に存在します。 NeuAcは、ヒトに見られる唯一のシアル酸であり、ヒトの生物学において特に重要です .

類似化合物との比較

NeuAc is unique among sialic acids due to its specific structure and biological functions. Similar compounds include N-glycolylneuraminic acid (Neu5Gc) and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). While Neu5Gc is found in many animals but not in humans, KDN is present in both bacteria and animals. NeuAc is the only sialic acid found in humans, making it particularly significant in human biology .

生物活性

N-acetyl-beta-neuraminic acid (Neu5Ac), also known as NANA, is a prominent sialic acid found in various mammalian tissues, playing crucial roles in biological processes. This article explores its biological activities, significance in human health, and potential applications in medicine and biotechnology.

Overview of this compound

Neu5Ac is the most abundant form of sialic acid in human cells, contributing to the structure of glycoproteins and glycolipids. It is negatively charged at physiological pH and is integral to cellular interactions and signaling pathways. Neu5Ac is involved in:

- Cellular Recognition : It facilitates cell-cell interactions and communication.

- Immune Response : Neu5Ac's presence on cell surfaces can modulate immune responses.

- Pathogen Interaction : It serves as a receptor for various viruses, including influenza.

1. Role in Viral Infections

Neu5Ac acts as a receptor for influenza viruses, allowing them to attach to host cells via hemagglutinin. This interaction is crucial for viral entry and infection progression. Studies have shown that modifications to Neu5Ac can influence susceptibility to viral infections, highlighting its role in virology .

2. Bacterial Pathogenesis

Certain bacteria utilize Neu5Ac as a nutrient source or modify their surface structures with it to evade host immune responses. For instance, Escherichia coli has evolved mechanisms to transport Neu5Ac from the environment, which aids in its pathogenicity .

3. Neurological Functions

Neu5Ac is abundant in neuronal membranes, where it contributes to synaptic plasticity and cognitive functions. Its presence in gangliosides is essential for neuronal signaling and protection against neurodegenerative diseases .

Case Study 1: Neu5Ac and Influenza Virus Inhibition

A study demonstrated that derivatives of Neu5Ac could inhibit the neuraminidases of influenza viruses A and B. The commercial derivative zanamivir has been effectively used to prevent infections caused by these viruses .

Case Study 2: Immunomodulatory Effects

Research indicated that Neu5Ac supplementation could enhance immune responses in animal models, suggesting its potential as an immunomodulatory agent .

Research Findings

Recent studies have highlighted various aspects of Neu5Ac's biological activity:

- Synthesis and Modification : Advances in enzymatic synthesis of Neu5Ac have been reported, providing insights into its production methods that may enhance its availability for therapeutic use .

- Safety Profiles : The European Food Safety Authority (EFSA) has evaluated synthetic Neu5Ac as a novel food ingredient, concluding it is safe for consumption within specified limits .

- Clinical Applications : Neu5Ac has been explored for its potential benefits in mental health promotion and as a dietary supplement .

Data Tables

特性

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-LUWBGTNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-48-6 | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。